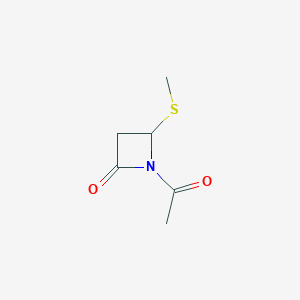

1-Acetyl-4-(methylthio)azetidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

119873-97-1 |

|---|---|

Molecular Formula |

C6H9NO2S |

Molecular Weight |

159.21 g/mol |

IUPAC Name |

1-acetyl-4-methylsulfanylazetidin-2-one |

InChI |

InChI=1S/C6H9NO2S/c1-4(8)7-5(9)3-6(7)10-2/h6H,3H2,1-2H3 |

InChI Key |

QUCRKAFKVVHMAX-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C(CC1=O)SC |

Canonical SMILES |

CC(=O)N1C(CC1=O)SC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetyl 4 Methylthio Azetidin 2 One and Analogous Azetidin 2 Ones

Cycloaddition Reactions in Azetidin-2-one (B1220530) Synthesis

Cycloaddition reactions are among the most powerful and widely used methods for synthesizing the β-lactam ring, offering a convergent approach to complex structures.

First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene (B1206846) and an imine remains one of the most versatile and general methods for the synthesis of β-lactams. mdpi.com The reaction involves the combination of an imine, which provides the N1 and C4 atoms of the ring, with a ketene, which provides the C2 and C3 atoms.

For the synthesis of a 4-(methylthio) substituted azetidin-2-one, the imine partner would need to contain the methylthio group. Alternatively, thio-substituted β-lactams can be prepared using a ketene derived from a thio-substituted acyl chloride, such as phenylthioacetyl chloride. nih.gov

Ketenes, particularly monosubstituted ones, are often highly reactive and prone to dimerization or polymerization. Consequently, they are typically generated in situ for immediate use in the cycloaddition reaction. mdpi.com A common and practical method for this is the dehydrohalogenation of an acyl chloride using a tertiary amine base, such as triethylamine (Et₃N). mdpi.com The base abstracts an α-proton from the acyl chloride, leading to the elimination of hydrogen chloride and the formation of the desired ketene, which is then trapped by the imine present in the reaction mixture. mdpi.com

For instance, to install a 1-acetyl group on the final product, the reaction would utilize ketene generated from acetyl chloride. Similarly, to synthesize 3-phenylthio-azetidinones, phenylthioacetyl chloride is treated with a base like triethylamine to generate phenylthioketene. nih.gov

The Staudinger reaction creates two new stereocenters at the C3 and C4 positions of the azetidin-2-one ring, meaning the products can exist as cis or trans diastereomers. The stereochemical outcome is determined during the ring-closing step of the zwitterionic intermediate. The competition between direct ring closure and isomerization of the intermediate influences the final diastereoselectivity. acs.org

Several factors affect this selectivity:

Substituents: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of the cis-β-lactam. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the closure, allowing for isomerization and favoring the trans-β-lactam.

Reaction Conditions: Temperature and solvent polarity can significantly impact the stereochemical outcome. For example, some reactions show a reversal of diastereoselectivity when changing the reaction temperature or the method of generating the acyl chloride. mdpi.com

Asymmetric synthesis to control enantioselectivity can be achieved by using chiral auxiliaries on either the ketene or imine precursors, or by employing chiral catalysts. acs.orgresearchgate.net Chiral imines derived from natural sources like D-(+)-glucose have been used to achieve high diastereoselectivity in the synthesis of cis-β-lactams. nih.gov

Table 1: Examples of Diastereoselectivity in Staudinger Reactions for Thio-Substituted Azetidin-2-ones This table is representative of typical outcomes in Staudinger reactions for analogous compounds.

| Ketene Precursor | Imine Partner | Base / Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| Phenylthioacetyl chloride | N-Benzylideneaniline | Et₃N / Toluene | 100 | Good | Predominantly trans |

| Phenylthioacetyl chloride | N-(4-methoxybenzylidene)aniline | Et₃N / CH₂Cl₂ | 0 to RT | Moderate | Mixture |

| Acetoxyacetyl chloride | Polyaromatic Imine | Et₃N / CH₂Cl₂ | -78 to RT | Good | Exclusively trans |

Transition-metal catalysis offers alternative pathways for constructing β-lactam rings. A notable example is the palladium-catalyzed carbonylative [2+2] cycloaddition. In one reported methodology, allyl bromide reacts with heteroarylidene anilines under a carbon monoxide atmosphere in the presence of a palladium catalyst to afford 3-alkenyl-4-heteroaryl-azetidin-2-ones. This reaction proceeds with high stereoselectivity, demonstrating a powerful method for creating substituted β-lactams. nih.gov While not specifically demonstrated for 4-(methylthio) derivatives, the versatility of palladium catalysis suggests it could be adapted for various substituted precursors.

The Kinugasa reaction is a well-known 1,3-dipolar cycloaddition for β-lactam synthesis. This reaction typically involves the copper(I)-catalyzed reaction between a terminal alkyne and a nitrone. The process is believed to proceed through the formation of a copper acetylide, which then undergoes a cycloaddition with the nitrone to form an isoxazolidine intermediate. This intermediate then rearranges to furnish the β-lactam ring. This method is particularly useful for synthesizing 3- and 4-substituted azetidin-2-ones. For example, a convenient one-pot protocol has been developed using calcium carbide as an inexpensive acetylene source to produce exclusively 4-substituted β-lactams from nitrone derivatives.

Staudinger Ketene-Imine [2+2] Cycloaddition

Cyclization Strategies for Azetidin-2-ones

As an alternative to building the ring from two different molecules, cyclization strategies form the azetidin-2-one from a single linear precursor. These methods rely on forming one of the four bonds of the ring via an intramolecular reaction.

Prominent cyclization strategies include:

Intramolecular C-H Amidation: Palladium-catalyzed intramolecular amidation of C(sp³)–H bonds provides a direct route to β-lactams. For instance, β-aryl β-lactams can be synthesized from propanoic acid derivatives through a sequence involving palladium-catalyzed C-H activation and subsequent C-N bond formation to close the ring. nsf.gov

Cyclization of β-Amino Amides: Precursors such as β-(substituted-amino) amides can be cyclized to form the azetidinone ring. This ring closure can be promoted by various reagents, including silylating agents in combination with a fluoride ion catalyst or a strong non-nucleophilic base. nih.gov

Radical Cyclization: Photoenzymatic catalysis using flavin-dependent 'ene'-reductases can initiate a 5-exo-trig radical cyclization of α-chloroamides to produce lactams, showcasing a modern biocatalytic approach to ring formation.

Gold-Catalyzed Oxidative Cyclization: While often used to create azetidin-3-ones, gold-catalyzed intramolecular oxidation of alkynes in N-propargylsulfonamides demonstrates a powerful cyclization approach for four-membered nitrogen heterocycles. This method involves the formation of a reactive α-oxo gold carbene which undergoes intramolecular N-H insertion to yield the cyclic product.

These cyclization methods offer alternative retrosynthetic disconnections and can provide access to substitution patterns that may be challenging to achieve through cycloaddition pathways.

Cyclization of β-Amino Acids and Derivatives

The direct cyclization of β-amino acids and their derivatives represents one of the most fundamental approaches to the azetidin-2-one core. This method involves the formation of an amide bond between the amine and the carboxylic acid functionalities within the same molecule. To facilitate this intramolecular condensation, the carboxylic acid group typically requires activation.

Common activating agents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the β-amino group.

Acylating Agents: Conversion of the β-amino acid to an acid chloride or a mixed anhydride enhances the electrophilicity of the carbonyl carbon, promoting cyclization.

Grignard Reagents: The use of Grignard reagents can also facilitate the cyclization of β-amino acids, a method known as the Gilman-Speeter reaction.

The primary challenge in this approach is preventing intermolecular polymerization, which competes with the desired intramolecular cyclization. This is often achieved by performing the reaction under high-dilution conditions. For the synthesis of a 4-thio-substituted azetidinone, the corresponding substituted β-amino acid would be required as the starting material.

Intramolecular Cyclization Reactions

Beyond the direct cyclization of β-amino acids, other intramolecular strategies provide versatile pathways to the azetidin-2-one ring. These methods often involve the formation of one of the ring's four bonds in the key cyclization step.

One notable example is the Ullmann-type coupling. N-Tosyl-3-halo-3-butenylamines can undergo an efficient intramolecular coupling to produce 2-alkylideneazetidines. organic-chemistry.org These intermediates can subsequently be oxidized, for instance with ozone, to yield the corresponding β-lactams. organic-chemistry.org Another approach involves the cyclization of functionalized β-amino alcohols. organic-chemistry.org By converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate), an intramolecular nucleophilic substitution by the nitrogen atom can form the azetidine ring. organic-chemistry.org

Table 1: Examples of Intramolecular Cyclization Precursors

| Starting Material Type | Leaving Group | Key Transformation | Product |

| N-Tosyl-3-halo-3-butenylamine | Halogen | Ullmann-type Coupling | 2-Alkylideneazetidine |

| β-Amino alcohol derivative | Mesylate/Tosylate | SN2 Cyclization | Azetidine |

This table is based on data from Organic Chemistry Portal. organic-chemistry.org

Ring Expansion from Smaller Heterocycles (e.g., Aziridines)

Ring expansion reactions offer a powerful strategy for converting readily available smaller rings into more complex structures. The one-carbon ring expansion of three-membered aziridines to four-membered azetidines or azetidin-2-ones is a synthetically valuable transformation. This can be achieved through various mechanisms, often involving carbene insertion followed by a rearrangement.

A key pathway is the nih.govmdpi.com-Stevens rearrangement of an aziridinium ylide. nih.govchemrxiv.org This intermediate is typically generated by the reaction of an aziridine with a diazo compound in the presence of a catalyst. nih.govchemrxiv.orgchemrxiv.org Recent advancements have demonstrated that this transformation can be catalyzed with high enantioselectivity by engineered enzymes, such as variants of cytochrome P450, which act as "carbene transferases". nih.govchemrxiv.orgchemrxiv.org These biocatalysts can control the fate of the reactive ylide intermediate, favoring the desired nih.govmdpi.com-Stevens rearrangement over competing pathways like cheletropic extrusion of olefins. nih.govchemrxiv.orgchemrxiv.org

Transition metals are also effective catalysts. For example, rhodium-bound carbenes can react with strained methylene aziridines in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov This reaction proceeds through an ylide-type mechanism, where the strain of the starting material promotes a ring-opening/ring-closing cascade. nih.gov

Table 2: Catalytic Systems for Aziridine Ring Expansion

| Catalyst Type | Reactants | Key Intermediate | Product Type |

| Engineered Cytochrome P450 | Aziridine, Diazo compound | Aziridinium ylide | Chiral Azetidine |

| Rhodium(II) complex | Methylene aziridine, Diazo compound | Rhodium-bound carbene, Ylide | Methylene Azetidine |

This table is based on data from ChemRxiv and the National Institutes of Health (NIH). chemrxiv.orgnih.gov

Multicomponent Reactions (MCRs) in Azetidin-2-one Formation

While not a multicomponent reaction in the strictest sense, the Staudinger ketene-imine cycloaddition is the most prominent and widely used [2+2] cycloaddition for constructing the azetidin-2-one ring. mdpi.comderpharmachemica.com Discovered in 1907, it remains a highly general and versatile method. mdpi.comderpharmachemica.com The reaction involves the combination of an imine and a ketene to form the β-lactam ring directly.

The mechanism is generally accepted to be a two-step process. mdpi.com It begins with the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. mdpi.com This is followed by a conrotatory 4π-electrocyclization to close the four-membered ring. mdpi.com Ketenes are often highly reactive and are typically generated in situ. A common method is the dehydrochlorination of an acyl chloride using a tertiary amine base, such as triethylamine. mdpi.comderpharmachemica.comsciencescholar.usnih.gov

The stereochemical outcome (cis vs. trans) of the Staudinger synthesis can be influenced by several factors, including the substituents on the imine and ketene, the solvent, and the order of reagent addition. mdpi.comresearchgate.net For instance, if ketene formation occurs before the cyclocondensation, the cis-β-lactam product often predominates. researchgate.net This reaction's robustness allows for the synthesis of a vast array of substituted azetidin-2-ones by varying the structure of the two core components. mdpi.comderpharmachemica.com

Catalytic Approaches for Azetidin-2-one Synthesis

The development of catalytic methods for azetidin-2-one synthesis is crucial for improving efficiency, selectivity, and sustainability. Both organocatalysis and transition metal catalysis have been successfully applied to this challenge.

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. This approach has been applied to the synthesis of azetidin-2-ones, offering a green alternative to metal-based catalysts.

One reported method involves the one-pot synthesis of cis-β-lactams through the organocatalytic oxidative condensation of primary amines. mdpi.com In this process, imines are generated in situ from the homocondensation of benzylamines, a reaction catalyzed by 4,6-dihydroxysalicylic acid with molecular oxygen as the co-oxidant. mdpi.com The unstable imine is then trapped by a ketene (generated from an acyl chloride and triethylamine) via a [2+2] cycloaddition to furnish the cis-azetidinone with high selectivity. mdpi.com This methodology has been successfully applied to gram-scale syntheses. mdpi.com Furthermore, organocatalytic approaches have been developed for the enantioselective synthesis of C2-functionalized azetidines from aldehydes, which serve as versatile precursors for other derivatives. nih.gov

Transition Metal Catalysis (e.g., Palladium(II), Titanium(IV))

Transition metals are widely used to catalyze the formation of heterocyclic rings. While their application in the direct synthesis of the azetidin-2-one carbonyl-containing ring is less common than methods like the Staudinger synthesis, they are instrumental in synthesizing the parent azetidine ring and related structures.

Palladium(II) Catalysis: Palladium catalysts are exceptionally versatile in C-N bond formation. For example, Pd(II) has been used to catalyze the intramolecular diamination of unfunctionalized alkenes to form five-, six-, and seven-membered ring-fused imidazolidin-2-ones, a related class of heterocycles. mdpi.com Highly efficient asymmetric diaminations of 1,3-dienes with ureas, catalyzed by a Pd(II) complex with a chiral pyridine-oxazoline ligand, have also been developed to produce chiral imidazolidin-2-ones. mdpi.com While not forming azetidin-2-ones directly, these methods highlight the power of palladium in constructing N-heterocyclic rings. Additionally, palladium(II) complexes incorporating substituted azetidines as ligands have been synthesized and studied for other applications. nih.gov

Titanium(IV) Catalysis: Titanium-mediated reactions are valuable for constructing nitrogen-containing rings. A Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers has been described. nih.gov This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. nih.gov This intermediate acts as a 1,2-aliphatic dianion equivalent, which inserts into the oxime ether to generate the four-membered azetidine ring in a single step. nih.gov

Stereoselective Synthesis of Azetidin-2-ones

The synthesis of azetidin-2-ones, commonly known as β-lactams, has been a subject of intense research due to their prevalence in antibiotic structures. derpharmachemica.comnih.gov Achieving stereochemical control during the formation of the four-membered ring is a significant challenge. Methodologies to address this have largely focused on chiral auxiliary-mediated approaches, enantioselective catalysis, and the control of diastereoselectivity in cycloaddition reactions.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. This strategy has been effectively applied to the synthesis of chiral azetidin-2-ones.

One prominent approach involves the use of Evans-type oxazolidinone auxiliaries. wikipedia.orgmdpi.com These auxiliaries can be attached to one of the reactants, for instance, to the ketene precursor, to bias the facial selectivity of the [2+2] cycloaddition reaction with an imine. mdpi.com For example, an enantiopure N-acyl oxazolidinone can be converted into a chiral ketene, which then reacts with an imine in a diastereoselective manner. The steric hindrance provided by the substituent on the chiral auxiliary (e.g., benzyl or isopropyl group) effectively shields one face of the ketene, leading to the preferential formation of one enantiomer of the β-lactam. mdpi.com

Other notable chiral auxiliaries that have been employed include:

8-phenylmenthol: Introduced in 1975, this was one of the early examples of a chiral auxiliary used for this purpose. wikipedia.org

trans-2-Phenyl-1-cyclohexanol: This auxiliary has been used in various asymmetric syntheses, including ene reactions that can be adapted for constructing chiral building blocks for azetidinones. wikipedia.org

Camphorsultam (Oppolzer's sultam): This rigid, bicyclic sulfonamide is a highly effective chiral auxiliary that provides excellent stereocontrol in a variety of reactions, including the alkylation and acylation of N-enoyl derivatives, which are key steps in certain β-lactam synthetic routes. wikipedia.org

The general principle involves attaching the auxiliary to the acid chloride precursor of the ketene. The cycloaddition with an imine then proceeds with high diastereoselectivity, and subsequent cleavage of the auxiliary yields the enantiomerically enriched azetidin-2-one. mdpi.com

Enantioselective Catalytic Methods

While chiral auxiliaries are effective, they require stoichiometric amounts of the chiral source and involve additional protection/deprotection steps. Enantioselective catalysis offers a more atom-economical alternative, using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Recent advancements have demonstrated the power of this approach. For example, copper-catalyzed asymmetric boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines. nih.govacs.org While not directly forming azetidin-2-ones, this methodology highlights the potential of transition metal catalysis in creating chiral four-membered nitrogen heterocycles with high levels of enantio- and diastereoselectivity. nih.gov The use of a Cu(I) catalyst with a chiral bisphosphine ligand allows for the installation of two new stereogenic centers with excellent control. nih.govacs.org

Another powerful strategy involves organocatalysis. Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for various asymmetric transformations. A CPA-catalyzed multicomponent reaction of anilines, aldehydes, and azetidinones has been developed for the facile synthesis of fused azetidines with three contiguous stereocenters, achieving high chemo-, diastereo-, and enantioselectivities. cell.com Such catalytic systems could be adapted for the direct enantioselective synthesis of the core azetidin-2-one ring.

The table below summarizes representative catalytic systems used in the asymmetric synthesis of azetidine derivatives.

| Catalyst System | Reaction Type | Key Features | Reference |

| CuBr / (S,S)-Bisphosphine Ligand | Boryl Allylation of Azetines | Complete regio-, enantio-, and diastereoselectivity. Mild conditions. | nih.govacs.org |

| Chiral Phosphoric Acid (CPA) | Multicomponent Reaction | Forms fused azetidines with three stereocenters. High diastereoselectivity and enantioselectivity. | cell.com |

| Gold(I) Complexes | Oxidative Cyclization | Synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. | nih.gov |

Diastereoselective Control in Azetidin-2-one Formation

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains the most general and widely used method for constructing the azetidin-2-one ring. mdpi.com The stereochemical outcome of this reaction, specifically the relative configuration of the substituents at the C3 and C4 positions (cis or trans), is highly dependent on the reaction mechanism and conditions.

The reaction is generally accepted to proceed through a two-step mechanism. The first step involves a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. The subsequent step is a conrotatory 4π-electrocyclization of this intermediate to form the β-lactam ring. mdpi.com The stereochemistry of the final product is determined during this ring-closing step.

Several factors influence the cis/trans selectivity:

Imine Geometry: The initial E/Z geometry of the imine can influence the stereochemical pathway.

Order of Reagent Addition: It has been reported that adding the acid chloride to a solution of the imine and a tertiary amine often favors the formation of the cis-isomer. This is because the ketene is generated in situ at a low concentration and reacts quickly. Conversely, alternative addition orders can sometimes favor the trans-isomer. mdpi.comresearchgate.net

Solvent and Temperature: The polarity of the solvent and the reaction temperature can affect the stability and reactivity of the zwitterionic intermediate, thereby influencing the stereochemical outcome. mdpi.com

Base: The choice of tertiary amine used to generate the ketene from the acyl chloride can also play a role in the diastereoselectivity. derpharmachemica.com

Generally, the reaction of ketenes with imines derived from non-enolizable aldehydes often leads to the formation of cis-β-lactams with high selectivity. mdpi.com The determination of the stereochemistry (cis or trans) is typically accomplished using ¹H NMR spectroscopy by analyzing the coupling constant (J-value) between the protons at C3 and C4. A larger coupling constant (J > 4.0 Hz) is characteristic of a cis relationship, while a smaller coupling constant (J < 3.0 Hz) indicates a trans relationship. mdpi.comresearchgate.net

Specific Considerations for the Synthesis of 1-Acetyl-4-(methylthio)azetidin-2-one

The synthesis of the specific target molecule, this compound, requires careful planning for the introduction of both the N1-acetyl group and the C4-methylthio group. These functionalities can be incorporated either before or after the formation of the β-lactam ring.

Introduction of the Acetyl Group at N1

The acetyl group at the N1 position can be introduced via two primary routes:

Pre-Cyclization Incorporation: The acetyl group can be part of one of the starting materials for the Staudinger cycloaddition. For instance, a reaction between an N-acetylated imine and a suitable ketene could be envisioned. However, a more common and practical approach involves using a ketene precursor that already contains the acetyl functionality, which is then transferred. A more direct method within the Staudinger framework would be the reaction of an appropriate imine with acetoxyketene, generated from acetoxyacetyl chloride.

Post-Cyclization N-Acetylation: A more flexible strategy involves the formation of an N-unsubstituted or N-protected 4-(methylthio)azetidin-2-one, followed by acetylation. An N-H azetidin-2-one can be readily acetylated using standard acylation reagents such as acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270). researchgate.net If a protecting group is used on the nitrogen (e.g., a p-methoxyphenyl or silyl group), it must first be removed under appropriate conditions (oxidative for PMP, fluoride source for silyl) to liberate the N-H bond before acetylation can occur.

Strategies for Incorporating the 4-(Methylthio) Moiety

The 4-(methylthio) group is introduced at the C4 position of the azetidin-2-one ring. In the context of the Staudinger synthesis, the C4 carbon and its substituent originate from the imine component.

Therefore, the key step is the synthesis of an imine bearing a methylthio group. A suitable precursor would be an aldehyde like 2-(methylthio)acetaldehyde. The condensation of this aldehyde with a primary amine (R-NH₂) would yield the required N-substituted-(2-methylthio)ethanimine.

Synthetic Scheme via Staudinger Cycloaddition:

A plausible synthetic route would involve the reaction of an imine derived from 2-(methylthio)acetaldehyde with a ketene. For instance, to form an N-aryl substituted precursor, the imine could be N-(4-methoxyphenyl)-2-(methylthio)ethanimine.

The cycloaddition of this imine with a ketene generated from an acyl chloride (e.g., chloroacetyl chloride) in the presence of triethylamine would yield a 3-chloro-1-(4-methoxyphenyl)-4-(methylthio)azetidin-2-one. derpharmachemica.com Subsequent synthetic manipulations could include dehalogenation at the C3 position and removal of the N-aryl group, followed by N-acetylation as described in section 2.6.1 to arrive at the final target compound. This multi-step approach allows for modular construction and purification of intermediates.

Structural Elucidation and Spectroscopic Characterization of 1 Acetyl 4 Methylthio Azetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for a complete assignment of all protons and carbons and provides insights into the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of 1-Acetyl-4-(methylthio)azetidin-2-one is expected to exhibit distinct signals corresponding to the protons of the azetidin-2-one (B1220530) ring, the N-acetyl group, and the S-methyl group. The chemical shifts are influenced by the electronic environment of each proton.

The protons on the β-lactam ring (H-3 and H-4) form an AMX or ABX spin system, depending on the magnetic equivalence of the H-3 protons. The H-4 proton, being adjacent to the electron-withdrawing sulfur atom and the N-acetyl group, is expected to be deshielded and appear at a lower field. The diastereotopic protons at the C-3 position will likely appear as distinct signals, each coupled to the H-4 proton and geminally coupled to each other. The N-acetyl methyl protons and the S-methyl protons are expected to appear as sharp singlets in the upfield region of the spectrum.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (Acetyl) | 2.0 - 2.3 | Singlet | N/A |

| CH₃ (Methylthio) | 2.1 - 2.4 | Singlet | N/A |

| H-3a | 2.8 - 3.2 | Doublet of doublets | J(H-3a, H-3b) ≈ 15.0, J(H-3a, H-4) ≈ 2.5 |

| H-3b | 3.3 - 3.7 | Doublet of doublets | J(H-3b, H-3a) ≈ 15.0, J(H-3b, H-4) ≈ 5.5 |

| H-4 | 4.8 - 5.2 | Doublet of doublets | J(H-4, H-3b) ≈ 5.5, J(H-4, H-3a) ≈ 2.5 |

Note: The cis/trans relationship of the substituents on the azetidinone ring would significantly affect the coupling constants between H-3 and H-4.

The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals corresponding to the five unique carbon atoms in the molecule. The chemical shifts of the two carbonyl carbons are of particular diagnostic value. The β-lactam carbonyl carbon (C-2) is typically found in the range of 165-175 ppm, while the acetyl carbonyl carbon is expected at a slightly higher field. The carbons of the azetidinone ring (C-3 and C-4) and the methyl groups will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Methylthio) | 10 - 15 |

| CH₃ (Acetyl) | 22 - 26 |

| C-3 | 45 - 50 |

| C-4 | 55 - 60 |

| C=O (Acetyl) | 168 - 172 |

| C=O (β-Lactam) | 170 - 175 |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key expected correlations would be between the H-4 proton and both H-3 protons. The absence of other cross-peaks would confirm the isolated nature of the spin systems of the ring protons and the methyl groups.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This experiment would be crucial for definitively assigning the carbon signals. Expected correlations would be observed between the acetyl CH₃ protons and their corresponding carbon, the methylthio CH₃ protons and their carbon, the H-3 protons and the C-3 carbon, and the H-4 proton and the C-4 carbon.

The relative stereochemistry of the substituents on the β-lactam ring could be inferred from the magnitude of the vicinal coupling constants (³J) between the H-3 and H-4 protons, as well as through Nuclear Overhauser Effect (NOE) experiments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent features in the IR spectrum would be the absorptions arising from the two carbonyl groups.

The presence of two carbonyl groups in different chemical environments (a strained cyclic amide and an acyclic amide) will give rise to two distinct stretching vibrations. The carbonyl group of the β-lactam ring is subject to significant ring strain, which typically results in a higher vibrational frequency compared to a standard acyclic amide. globalresearchonline.net The N-acetyl carbonyl, being part of an imide-like structure, will also have a characteristic absorption.

β-Lactam C=O Stretch: The carbonyl stretching frequency for a monocyclic β-lactam is characteristically high, generally appearing in the range of 1730-1785 cm⁻¹. globalresearchonline.net

N-Acetyl C=O Stretch: The N-acetyl carbonyl stretch is expected to appear in the region of 1680-1720 cm⁻¹.

In addition to the prominent carbonyl absorption, other vibrational modes associated with the azetidin-2-one ring can provide further structural confirmation. These include C-N stretching and ring deformation vibrations. A characteristic band for the C-N stretching mode in β-lactams can often be observed around 1380 cm⁻¹. researchgate.net

Predicted Diagnostic IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| β-Lactam C=O Stretch | 1740 - 1770 | Strong |

| N-Acetyl C=O Stretch | 1690 - 1710 | Strong |

| C-N Stretch | 1370 - 1400 | Medium |

| CH₃ Stretch | 2920 - 3000 | Medium-Weak |

Therefore, it is not possible to generate the article with the specified level of detail and scientific accuracy based on the currently accessible information. Further empirical research on this compound would be required to provide the in-depth structural elucidation and spectroscopic characterization requested in the article outline.

Theoretical and Computational Studies on 1 Acetyl 4 Methylthio Azetidin 2 One and Azetidin 2 Ones

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, from which a wide array of properties can be derived. mdpi.com Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p), to approximate the solutions to the Schrödinger equation. mdpi.comresearchgate.net

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy conformation of a molecule. mdpi.com This process systematically adjusts the positions of the atoms until a stable structure on the potential energy surface is located. The resulting optimized geometry provides predictions for key structural parameters, including bond lengths, bond angles, and dihedral angles.

For 1-Acetyl-4-(methylthio)azetidin-2-one, geometry optimization reveals the spatial arrangement of its constituent atoms. The azetidin-2-one (B1220530) (β-lactam) ring, known for its inherent strain, exhibits bond angles that deviate significantly from ideal values. nih.gov The planarity and orientation of the acetyl and methylthio groups relative to the four-membered ring are also determined. These structural parameters are critical for understanding the molecule's stability and steric interactions.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2=O5 (Lactam Carbonyl) | 1.21 Å |

| Bond Length | N1-C2 | 1.38 Å |

| Bond Length | N1-C6 (Acetyl) | 1.40 Å |

| Bond Length | C4-S9 | 1.82 Å |

| Bond Angle | C4-N1-C2 | 92.5° |

| Bond Angle | N1-C2-C3 | 88.0° |

| Dihedral Angle | C6-N1-C2=O5 | 5.0° |

| Dihedral Angle | C3-C4-S9-C10 | -65.0° |

DFT calculations provide detailed information about the electronic distribution within a molecule. Key aspects of this analysis include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are central to understanding a molecule's chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen atoms, indicating their nucleophilic nature, and positive potential near the hydrogen atoms.

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value / Description |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| HOMO Localization | Primarily localized on the sulfur atom and adjacent ring carbons. |

| LUMO Localization | Primarily localized on the π* orbital of the lactam carbonyl group (C=O). |

| Molecular Electrostatic Potential | Negative potential (red) localized on carbonyl oxygens; Positive potential (blue) on hydrogens. |

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and characterization. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. d-nb.info

NMR chemical shifts (¹H and ¹³C) are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These calculations provide theoretical spectra that can be compared with experimental data to confirm molecular structure. chemrxiv.org Vibrational frequency calculations predict the positions of absorption bands in an IR spectrum. researchgate.net These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. Comparing calculated and experimental spectra can help in assigning specific peaks to particular functional groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C2 (Lactam C=O) | 168.5 |

| ¹³C | C6 (Acetyl C=O) | 170.2 |

| ¹³C | C4 | 55.1 |

| ¹³C | C3 | 45.8 |

| ¹³C | C7 (Acetyl CH₃) | 22.4 |

| ¹³C | C10 (S-CH₃) | 14.9 |

| ¹H | H on C4 | 4.85 |

| ¹H | H on C3 (trans to S-CH₃) | 3.50 |

| ¹H | H on C3 (cis to S-CH₃) | 3.10 |

| ¹H | H on C7 (Acetyl CH₃) | 2.20 |

| ¹H | H on C10 (S-CH₃) | 2.15 |

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Stretching (ν) | C=O (Lactam) | 1765 |

| Stretching (ν) | C=O (Acetyl) | 1710 |

| Stretching (ν) | C-N | 1380 |

| Stretching (ν) | C-S | 690 |

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. Fukui functions are particularly useful as they identify the most reactive sites within a molecule for different types of chemical attack. ias.ac.in These functions measure the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de

There are three main types of Fukui functions:

f+(r) : Predicts the site for nucleophilic attack (where an electron is accepted). It is associated with the LUMO density.

f-(r) : Predicts the site for electrophilic attack (where an electron is donated). It is associated with the HOMO density. mdpi.com

f0(r) : Predicts the site for radical attack.

By calculating these values for each atom in this compound, one can predict its reactive behavior. For instance, a high f+ value on the lactam carbonyl carbon would indicate its susceptibility to nucleophilic attack, a key step in the mechanism of action of β-lactam antibiotics.

Table 5: Predicted Condensed Fukui Functions for Key Atoms in this compound

| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) | f⁰ (for Radical Attack) |

|---|---|---|---|

| C2 (Lactam Carbonyl) | 0.35 | 0.05 | 0.20 |

| O5 (Lactam Carbonyl) | 0.12 | 0.18 | 0.15 |

| S9 (Thioether) | 0.08 | 0.42 | 0.25 |

| C6 (Acetyl Carbonyl) | 0.28 | 0.06 | 0.17 |

Values are hypothetical but representative. The highest value in each column (bolded) indicates the most probable site for that type of attack.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. It posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com MEDT provides powerful insights into reaction mechanisms by analyzing the flow of electron density along the reaction pathway.

The formation of the azetidin-2-one ring is a classic reaction in organic chemistry, with the Staudinger ketene-imine cycloaddition being a prominent method. mdpi.comresearchgate.net MEDT has been applied to study such cycloaddition reactions to elucidate their mechanisms. researchgate.net

An MEDT analysis of an azetidin-2-one forming reaction would involve:

Electron Localization Function (ELF) Analysis: Characterizing the electronic structure of the reactants (e.g., a ketene (B1206846) and an imine) to understand their nucleophilic and electrophilic regions.

Global Electron Density Transfer (GEDT) Calculation: Quantifying the net flow of electron density from the nucleophile to the electrophile at the transition state. A high GEDT value indicates a polar reaction mechanism. mdpi.com

Bonding Evolution Theory (BET): Analyzing the changes in chemical bonds along the reaction coordinate to determine whether the mechanism is concerted (bonds form simultaneously) or stepwise (bonds form sequentially). For many Staudinger reactions, a two-step mechanism involving a zwitterionic intermediate is accepted. mdpi.com

By applying MEDT, researchers can gain a detailed, quantitative understanding of how the azetidin-2-one ring is formed, rationalizing observed stereoselectivity and reactivity patterns. researchgate.net

Analysis of Reaction Pathways and Transition States

Computational chemistry provides critical insights into the reaction mechanisms involving azetidin-2-ones, such as this compound. Analysis of reaction pathways and the associated transition states helps to elucidate the stereoselectivity and reactivity of these strained heterocyclic compounds. Two key reaction pathways are frequently studied: the synthesis of the β-lactam ring via the Staudinger cycloaddition and the nucleophilic ring-opening of the formed azetidin-2-one.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a primary method for forming the azetidin-2-one ring. wikipedia.orgresearchgate.net Computational studies have largely supported a stepwise mechanism over a concerted one. researchgate.net The reaction proceeds through two main steps:

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the imine nitrogen onto the sp-hybridized carbon of the ketene. This leads to the formation of a zwitterionic intermediate through a first transition state (TS1). wikipedia.org The energy barrier for this step is influenced by the electronic properties of the substituents on both the imine and the ketene. wikipedia.org

Ring Closure: The zwitterionic intermediate then undergoes a 4π-electron conrotatory electrocyclic ring closure to form the four-membered β-lactam ring. acs.org This step proceeds through a second transition state (TS2) and determines the final stereochemistry of the product. acs.org

Computational models, such as those using Density Functional Theory (DFT), can calculate the activation energies for these transition states. For a generalized Staudinger reaction, the energy profile reveals the relative heights of these barriers, confirming the stepwise nature of the mechanism. acs.org

Another critical reaction pathway for azetidin-2-ones is the nucleophilic ring-opening at the carbonyl carbon. This reaction is central to the biological activity of β-lactam antibiotics, which act by acylating bacterial enzymes. elifesciences.org The high reactivity of the β-lactam ring is attributed to significant ring strain and reduced amide resonance stabilization. nih.govkhanacademy.org Computational studies on the hydrolysis of simple β-lactams model this process. The mechanism involves the formation of a tetrahedral intermediate following the nucleophilic attack. The stability of this intermediate and the energy of the transition state leading to it are key determinants of the compound's reactivity.

Table 1: Illustrative Calculated Activation Energies for a Model Staudinger Cycloaddition Reaction The following data are representative values for a model ketene-imine reaction, calculated using DFT methods, and illustrate the energetic landscape of the reaction pathway.

| Step | Transition State | Description | Relative Free Energy (kcal/mol) |

| 1 | TS1 | Nucleophilic attack of imine on ketene | +9.4 |

| Intermediate | Zwitterion | Formation of the zwitterionic intermediate | -21.0 |

| 2 | TS2 | Conrotatory ring closure | +12.0 (relative to intermediate) |

| Product | Azetidin-2-one | Final β-lactam product | -45.0 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and bonding in molecules. For azetidin-2-ones like this compound, NBO analysis provides a quantitative picture of the electronic effects responsible for their unique reactivity.

A key feature of the azetidin-2-one ring is the nature of its amide bond. In typical acyclic amides, resonance stabilization occurs through the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (π*C=O). This interaction strengthens the C-N bond, giving it partial double-bond character, and planarizes the geometry around the nitrogen atom.

In β-lactams, the geometric constraints of the four-membered ring force the nitrogen atom into a more pyramidal geometry, reducing the overlap between the nitrogen lone pair and the carbonyl π system. nih.gov NBO analysis quantifies this reduced resonance by calculating the second-order perturbation theory energy of interaction, E(2), between the donor orbital (nitrogen lone pair) and the acceptor orbital (π*C=O). researchgate.net A lower E(2) value compared to an unstrained amide indicates weaker delocalization and reduced resonance stabilization. This lack of stabilization contributes to the higher electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

NBO analysis of this compound would reveal key donor-acceptor interactions. Besides the primary nN → π*C=O interaction within the ring, analysis would also show hyperconjugative effects from the acetyl and methylthio substituents, which can influence the charge distribution and stability of the molecule.

Table 2: Representative NBO Donor-Acceptor Interactions for a Model Azetidin-2-one This table presents hypothetical but chemically plausible E(2) values that illustrate the key electronic interactions within a monocyclic β-lactam structure.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) |

| n(N1) | π(C2=O) | Amide Resonance (strained) | 25.5 |

| n(O, acetyl) | σ(N1-C, acetyl) | Anomeric Effect | 18.2 |

| σ(C3-H) | σ(N1-C4) | Hyperconjugation | 2.1 |

| n(S) | σ(C4-N1) | Hyperconjugation | 4.5 |

| For comparison | |||

| n(N) in N,N-dimethylacetamide | π*(C=O) | Amide Resonance (unstrained) | 60-70 |

Conformational Analysis and Intramolecular Interactions

The biological activity and chemical properties of molecules are intrinsically linked to their three-dimensional structure and conformational flexibility. For this compound, conformational analysis focuses on the arrangement of its substituents relative to the core azetidinone ring.

The four-membered β-lactam ring itself is nearly planar, though slight puckering is common. ias.ac.in The primary sources of conformational flexibility in this compound are the rotations around the single bonds connecting the substituents to the ring:

N1-C(acetyl) bond: Rotation around this bond determines the orientation of the acetyl group.

C4-S(methylthio) bond: Rotation around this bond alters the position of the methylthio group.

Intramolecular interactions, particularly hydrogen bonds, can play a significant role in stabilizing specific conformations. nih.gov While this compound lacks conventional hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are possible. These interactions can occur between a C-H bond on the acetyl methyl group or the ring and the carbonyl oxygen. The formation of such bonds can restrict conformational freedom and favor specific geometries. rsc.org The presence of these weak interactions can be inferred from calculated atomic distances and bond angles in optimized molecular geometries.

Table 3: Hypothetical Conformational Data for this compound This table illustrates how computational studies might characterize the stable conformers of the molecule based on key dihedral angles and their relative energies.

| Conformer | Dihedral Angle τ1 (C4-N1-Cacetyl-O) | Dihedral Angle τ2 (N1-C4-S-Cmethyl) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~0° (syn-periplanar) | ~180° (anti-periplanar) | 0.00 |

| B | ~180° (anti-periplanar) | ~180° (anti-periplanar) | +1.5 |

| C | ~0° (syn-periplanar) | ~60° (gauche) | +2.1 |

Applications of 1 Acetyl 4 Methylthio Azetidin 2 One As a Synthetic Intermediate and Building Block

β-Lactam Synthon Methodologies

The "β-lactam synthon method" is a well-established strategy in organic synthesis that utilizes the strained four-membered ring of azetidin-2-ones as a template to construct a diverse array of organic molecules. researchgate.netresearchgate.net The inherent ring strain of the β-lactam nucleus facilitates selective bond cleavage, allowing for its use as a precursor to various functionalized acyclic and heterocyclic structures.

Azetidin-2-ones are valuable precursors for the synthesis of β-amino acids and their derivatives. mdpi.comresearchgate.netnih.gov The typical synthetic route involves the hydrolytic cleavage of the N1-C2 amide bond of the β-lactam ring to afford the corresponding β-amino acid. For 1-Acetyl-4-(methylthio)azetidin-2-one, this transformation would be expected to yield N-acetyl-β-(methylthio)-β-aminopropionic acid. The stereochemistry of the final β-amino acid can often be controlled by the stereochemistry of the starting β-lactam, which can be established during its synthesis, for instance, through a Staudinger cycloaddition.

Table 1: Potential Transformation of this compound to a β-Amino Acid Derivative

| Starting Material | Reagents and Conditions | Expected Product |

| This compound | Acid or base hydrolysis | N-acetyl-β-(methylthio)-β-aminopropionic acid |

The strained ring of this compound can serve as a scaffold for the construction of more complex nitrogen-containing heterocycles. ugent.be Ring-opening and ring-expansion reactions are common strategies employed. For instance, cleavage of the C2-C3 or C3-C4 bond, followed by intramolecular cyclization, could lead to the formation of five- or six-membered heterocyclic systems. The methylthio group at the C4 position can act as a leaving group or be further functionalized to facilitate these transformations.

Precursor for Advanced Organic Transformations

The functional groups present in this compound make it a suitable precursor for a range of advanced organic transformations. The acetyl group can be removed under specific conditions to yield the corresponding N-unsubstituted β-lactam, which can then be further functionalized. The sulfur atom of the methylthio group can be oxidized to a sulfoxide or a sulfone, which can then participate in elimination reactions to introduce a double bond or act as a Michael acceptor.

Role in the Synthesis of Other Carbocyclic and Heterocyclic Systems

Beyond nitrogen-containing heterocycles, the strategic disassembly of the this compound ring could provide access to various carbocyclic and other heterocyclic systems. For example, radical-mediated reactions could be employed to cleave the β-lactam ring and form new carbon-carbon bonds. The stereocenters present in the β-lactam can be used to control the stereochemistry of the resulting products.

Derivatization for Specialized Synthetic Targets in Organic Chemistry

The structure of this compound allows for derivatization at several positions to meet the demands of specialized synthetic targets. The methylthio group can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the C4 position. This versatility makes 4-thio-substituted β-lactams valuable building blocks in the synthesis of complex molecules. researchgate.net

Q & A

Q. How can the synthesis of 1-acetyl-4-(methylthio)azetidin-2-one derivatives be optimized to enhance yield and purity for biological testing?

Methodological Answer: Synthetic optimization involves selecting substituents with electron-donating or withdrawing groups to stabilize intermediates. For example, thiolate substitution reactions with aryl thiols under basic conditions (e.g., NaH in THF) can improve regioselectivity . Characterization via H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and LC-MS ensures purity. Crystallization using slow evaporation in ethyl acetate/hexane mixtures may enhance crystal quality for structural validation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing the structural conformation of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C NMR to confirm substituent positions (e.g., methylthio groups at δ 2.1–2.3 ppm for H) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in the β-lactam ring. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound derivatives to biological targets like tubulin?

Methodological Answer:

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with tubulin’s colchicine-binding site. Focus on hydrophobic interactions between the methylthio group and β-tubulin residues (e.g., Leu248, Ala317) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives for synthesis .

Q. What experimental strategies can resolve contradictions in reported anticancer activities of azetidin-2-one derivatives across cell lines?

Methodological Answer:

- Dose-Response Profiling : Use IC assays (e.g., MTT on SiHa cervical cancer vs. Chang hepatocytes) to differentiate selective toxicity. Compound 6 (IC = 0.1 μM in SiHa vs. 10 μM in Chang) exemplifies selectivity .

- Apoptosis Assays : Validate mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation. Compare results across cell lines to identify tissue-specific pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of azetidin-2-one derivatives with enhanced antimicrobial activity?

Methodological Answer:

- Substituent Screening : Test para-substituted aryl groups (e.g., 4-methoxyphenyl for electron donation) against Gram-positive bacteria. Correlate logP values (from HPLC) with membrane permeability .

- Oxadiazole/Thiadiazole Hybrids : Introduce 1,3,4-oxadiazole moieties to improve metabolic stability. Assess MIC values against S. aureus and E. coli using broth microdilution .

Data Analysis and Reproducibility

Q. What statistical methods are essential for validating the reproducibility of azetidin-2-one bioactivity data?

Methodological Answer:

- Triplicate Experiments : Report mean ± SEM for IC values. Use Student’s t-test (p < 0.05) to confirm significance between treated and control groups .

- QSAR Modeling : Apply multiple linear regression (MLR) to correlate substituent descriptors (e.g., Hammett σ) with bioactivity. Cross-validate using leave-one-out (LOO) methods .

Q. How should crystallographic data for azetidin-2-one derivatives be archived to ensure reproducibility?

Methodological Answer:

- CIF Deposition : Submit Crystallographic Information Files (CIFs) to the Cambridge Structural Database (CSD). Include refinement parameters (R, wR) and hydrogen-bonding geometries .

- SHELXTL Workflow : Document data collection (Bruker D8 Venture), structure solution (SHELXD), and refinement (SHELXL) steps in supplementary materials .

Mechanistic Studies

Q. What biochemical assays can elucidate the tubulin polymerization inhibition mechanism of this compound derivatives?

Methodological Answer:

- Turbidity Assays : Monitor tubulin assembly at 350 nm (37°C) with paclitaxel as a positive control. Compare lag phases and polymerization rates .

- Immunofluorescence Microscopy : Visualize microtubule disruption in B16F10 melanoma cells using α-tubulin antibodies and confocal imaging .

Computational and Experimental Integration

Q. How can in silico ADME predictions improve the prioritization of azetidin-2-one derivatives for in vivo studies?

Methodological Answer:

- SwissADME Analysis : Predict BBB permeability (TPSA < 60 Ų) and CYP450 inhibition. Exclude derivatives with high hepatotoxicity risk (e.g., Ames test positivity) .

- Plasma Stability Tests : Incubate compounds in rat plasma (37°C, 1 h) and quantify degradation via HPLC-UV. Prioritize candidates with >80% stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.